Myxothiazol Z

Description

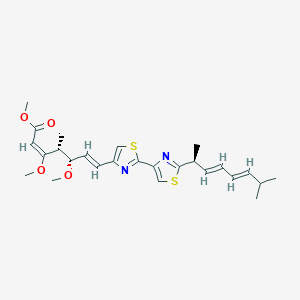

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O4S2 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate |

InChI |

InChI=1S/C26H34N2O4S2/c1-17(2)10-8-9-11-18(3)25-28-21(16-34-25)26-27-20(15-33-26)12-13-22(30-5)19(4)23(31-6)14-24(29)32-7/h8-19,22H,1-7H3/b10-8+,11-9+,13-12+,23-14+/t18-,19+,22-/m0/s1 |

InChI Key |

DGZAJIFGFBNYNY-RRHUCLDSSA-N |

Isomeric SMILES |

C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C\C(=O)OC)/OC)OC |

Canonical SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |

Synonyms |

myxothiazole Z |

Origin of Product |

United States |

Biological Origin and Discovery of Myxothiazol Z

Isolation and Characterization from Myxococcus fulvus Strains

Myxothiazol (B1677603) Z is produced by the myxobacterium Myxococcus fulvus. wikipedia.orgnih.gov The isolation process begins with the cultivation of a productive strain, such as Myxococcus fulvus strain Mx f16, in a suitable nutrient medium to encourage the production of secondary metabolites. nih.govjst.go.jp

Following cultivation, the bacterial cells and the culture broth are separated. The bioactive compounds, including Myxothiazol Z, are then extracted from both the mycelium and the supernatant using organic solvents like acetone (B3395972) or ethyl acetate. The crude extract undergoes a series of chromatographic purification steps to isolate the individual compounds. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to separate this compound from other related metabolites, including the more abundant Myxothiazol A.

Characterization of the purified compound involves a combination of spectroscopic methods. Mass spectrometry is used to determine its molecular formula, which for the related Myxothiazol A is C₂₅H₃₃N₃O₃S₂. jst.go.jpnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for elucidating the precise molecular structure, revealing the connectivity of atoms and the stereochemistry of the molecule. nih.gov These analytical techniques have confirmed that this compound is the methyl ester analog of Myxothiazol A. researchgate.net

Comparative Analysis of this compound Occurrence in Myxobacterial Genera

The production of myxothiazols is not uniform across all myxobacteria; in fact, the occurrence of this compound is notably restricted. While Myxothiazol A is produced by several genera, this compound has been identified almost exclusively in certain strains of Myxococcus fulvus. researchgate.net This suggests a unique biosynthetic capability within these specific strains. Other genera known to produce Myxothiazol A have not been reported to synthesize the this compound variant.

| Myxobacterial Genus | Myxothiazol A Production | This compound Production |

| Myxococcus | Reported | Reported (specifically M. fulvus) |

| Stigmatella | Reported | Not Reported |

| Angiococcus | Reported | Not Reported |

| Cystobacter | Rarely Reported | Not Reported |

| Corallococcus | Rarely Reported | Not Reported |

This table provides a comparative overview of the known production of Myxothiazol A and this compound across different myxobacterial genera.

Initial Reports and Structural Differentiation from Related Myxothiazols

The first reports on the myxothiazol family of antibiotics emerged in 1980 with the isolation and characterization of Myxothiazol A from Myxococcus fulvus. nih.govresearchgate.net this compound was subsequently identified as a naturally occurring analog within the same species.

The primary structural feature that distinguishes this compound from Myxothiazol A lies in the terminal functional group of the molecule. researchgate.net Both compounds share a common core structure, which includes an unusual isovaleryl-CoA starter unit, a distinctive bis-thiazole moiety, and a β-methoxyacrylate pharmacophore that is critical for its biological activity. researchgate.net However, where Myxothiazol A possesses a terminal amide group, this compound features a methyl ester at the corresponding position. researchgate.net This seemingly minor chemical modification is the result of a specific enzymatic step in the biosynthetic pathway, involving a hydrolase and a methyltransferase, that converts the amide intermediate into the final methyl ester. researchgate.net

| Compound | Core Structure | Terminal Functional Group |

| Myxothiazol A | Bis-thiazole linked to a β-methoxyacrylate moiety and a heptadienyl side-chain | Amide (-CONH₂) |

| This compound | Bis-thiazole linked to a β-methoxyacrylate moiety and a heptadienyl side-chain | Methyl Ester (-COOCH₃) |

This table highlights the key structural difference between Myxothiazol A and this compound.

Biosynthesis of Myxothiazol Z

Elucidation of the Biosynthetic Pathway of Myxothiazol (B1677603) Z from Myxothiazol A

Myxothiazol Z, characterized by an ester-type β-methoxyacrylate group, is not directly assembled by the main biosynthetic machinery. Instead, it is synthesized in a late-stage modification of myxothiazol A, which possesses a terminal amide. researchgate.netcapes.gov.br This conversion pathway has been elucidated through feeding experiments with labeled precursors and the characterization of the enzymes involved. researchgate.netcapes.gov.br While some strains of myxobacteria produce myxothiazol A, only specific strains, such as Myxococcus fulvus, are known to also produce the ester analog, this compound. researchgate.netcapes.gov.br

The conversion of myxothiazol A to this compound was initially hypothesized to occur via one of two routes. One proposed pathway involved the methylation of the amide in myxothiazol A to form an O-methyl imidate intermediate, which would then be hydrolyzed to yield the final ester product, this compound. researchgate.netcapes.gov.brresearchgate.net

However, subsequent in vivo and in vitro experiments have provided strong evidence for an alternative pathway as the predominant mechanism. researchgate.net This established pathway involves the initial hydrolysis of the terminal amide of myxothiazol A to produce a previously unknown intermediate, myxothiazol acid. researchgate.net This carboxylic acid intermediate is then methylated to form the methyl ester, this compound. researchgate.net While the O-methyl imidate was a proposed intermediate, experiments testing its conversion by the pathway's hydrolase enzyme showed no catalytic activity, supporting the hydrolysis-first mechanism. researchgate.net

Table 1: Intermediates in the Conversion of Myxothiazol A to this compound

| Compound Name | Role in Pathway | Description |

|---|---|---|

| Myxothiazol A | Starting Substrate | The amide-containing product of the primary mta biosynthetic gene cluster. |

| Myxothiazol Acid | Key Intermediate | The free carboxylic acid formed by the hydrolysis of Myxothiazol A's amide group. researchgate.net |

| O-methyl imidate | Proposed Intermediate | A hypothetical intermediate formed by methylation of the amide; experimental evidence does not support it as a primary intermediate. researchgate.net |

| This compound | Final Product | The methyl ester analog formed by the methylation of myxothiazol acid. researchgate.net |

The two-step conversion of myxothiazol A to this compound is catalyzed by two specific enzymes, MelJ and MelK. researchgate.netgoogle.com These enzymes are encoded by genes found in the melithiazol biosynthetic gene cluster but can act on myxothiazol A as a substrate. researchgate.netuni-saarland.de

MelJ , a hydrolase belonging to the amidase signature family, is responsible for the first step. researchgate.net It catalyzes the hydrolysis of the terminal amide of myxothiazol A, releasing the free myxothiazol acid. researchgate.net This function was confirmed by heterologously expressing the melJ gene in a myxothiazol-producing strain, Stigmatella aurantiaca, which resulted in the production of myxothiazol acid. researchgate.net

MelK is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that performs the second and final step. researchgate.netgoogle.com It specifically methylates the carboxylic acid group of the myxothiazol acid intermediate to yield this compound. researchgate.net Sequence analysis reveals that MelK belongs to a novel subclass of methyltransferases with a poorly conserved SAM-binding motif. researchgate.netgoogle.com The combined action of MelJ and MelK was confirmed in vitro, where the incubation of myxothiazol A with both enzymes and SAM resulted in the formation of this compound. researchgate.net

Genetic Basis of Myxothiazol Biosynthesis

The genetic blueprint for the production of the myxothiazol core structure is located in the mta biosynthetic gene cluster, which has been sequenced and analyzed from the myxobacterium Stigmatella aurantiaca DW4/3-1. nih.govacs.org The entire cluster responsible for myxothiazol A biosynthesis spans approximately 60 kbp of the chromosome. nih.gov

The mta gene cluster is the set of genes responsible for the formation of myxothiazol. nih.govwikigenes.org Analysis of this cluster revealed a complex arrangement of genes encoding a massive enzymatic assembly line required to build the molecule. nih.govasm.org The cluster's genes, designated mtaA through mtaG, orchestrate the multistep synthesis. nih.govnih.gov Disruption of key genes within this cluster, such as mtaA and mtaB, has been shown to abolish myxothiazol production, confirming their essential role in the pathway. nih.govacs.org

Myxothiazol is synthesized by a hybrid megasynthase that combines modules from both polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.govnih.gov This type of hybrid assembly line is common in bacteria for producing complex natural products. acs.org PKS modules typically use acyl-CoA units like malonyl-CoA or methylmalonyl-CoA to build the carbon backbone, while NRPS modules incorporate amino acids into the growing chain. acs.org

The mta gene cluster encodes a unique combination of these systems. nih.govnih.gov The biosynthesis involves the condensation of various precursor units, including isovalerate, malonate, methylmalonate, and cysteine, which are assembled and modified by the PKS and NRPS domains. asm.org The seamless integration of PKS and NRPS modules allows for the construction of the molecule's distinct structural features, including its bithiazole core and polyketide side chains. nih.govacs.org

The functions of the individual genes within the mta cluster have been assigned based on sequence homology and genetic knockout experiments. nih.govacs.orgnih.gov

Table 2: Functions of Genes in the mta Biosynthetic Cluster

| Gene | Encoded Protein Type | Proposed Function in Myxothiazol Biosynthesis | Source(s) |

|---|---|---|---|

| mtaA | 4'-phosphopantetheinyl transferase | Activates the PKS and NRPS enzymes by transferring a 4'-phosphopantetheinyl moiety to the carrier protein domains, converting them to their active holo-forms. nih.govresearchgate.netnih.gov | nih.govnih.gov |

| mtaB | Polyketide Synthase (PKS) | A PKS-encoding gene involved in the elongation of the polyketide chain. nih.gov | nih.gov |

| mtaC | Nonribosomal Peptide Synthetase (NRPS) | A pure NRPS module responsible for the formation of the bis-thiazole structure. nih.govacs.orgnih.gov | nih.govacs.org |

| mtaD | Hybrid PKS/NRPS | A unique hybrid enzyme containing both PKS and NRPS modules that contributes to both thiazole (B1198619) formation and chain extension. nih.govacs.orgnih.govoup.com | nih.govacs.orgnih.gov |

| mtaE | Polyketide Synthase (PKS) | A PKS module that also contains a methyltransferase domain, likely involved in forming the β-methoxyacrylate structure. nih.govacs.org | nih.govacs.org |

| mtaF | Polyketide Synthase (PKS) | A PKS module, similar to mtaE, that includes a methyltransferase domain for the formation of methoxy (B1213986) groups. nih.govacs.org It is also involved in holding the myxothiazol acid precursor for terminal amide formation. researchgate.net | researchgate.netnih.govacs.org |

| mtaG | Nonribosomal Peptide Synthetase (NRPS) | An NRPS-like enzyme responsible for the formation of the terminal amide in myxothiazol A. nih.govacs.org It contains an unusual monooxygenase-like domain. nih.govresearchgate.net | nih.govacs.orgresearchgate.net |

Investigation of the melithiazol Biosynthetic Gene Cluster

The biosynthesis of this compound is intricately linked to the genetic blueprint of another related compound, melithiazol. While this compound is an ester analog of Myxothiazol A, its formation is not directed by the primary myxothiazol (mta) gene cluster alone. Instead, key enzymes encoded within the melithiazol biosynthetic gene cluster are responsible for the final conversion steps. researchgate.net

Detailed investigations have identified two crucial enzymes from the melithiazol cluster: MelJ, a hydrolase, and MelK, a methyltransferase. researchgate.net These enzymes act sequentially to transform Myxothiazol A into this compound. The prevailing hypothesis, supported by in vivo experiments, suggests that the terminal amide group of Myxothiazol A is first hydrolyzed by MelJ to form a free myxothiazol acid intermediate. researchgate.net Subsequently, the methyltransferase MelK catalyzes the methylation of this carboxylic acid, yielding the final methyl ester, this compound. researchgate.net

This process was confirmed through heterologous expression studies where the melJ and melK genes were transferred into a Myxothiazol A-producing strain, Stigmatella aurantiaca. The engineered strain successfully produced this compound, clarifying the roles of these enzymes and the biosynthetic route from the amide to the ester. researchgate.net

Chemoenzymatic and Synthetic Biology Approaches in this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been significantly advanced through the application of chemoenzymatic and synthetic biology techniques. These approaches allow researchers to probe the specific steps of biosynthesis, overcome the limitations of natural production, and engineer pathways for improved yields and the creation of novel compounds.

Precursor Feeding Experiments to Establish Biosynthetic Origin

Early investigations into the origins of this compound utilized precursor feeding experiments. Strains of the myxobacterium Myxococcus fulvus, which are unique in their ability to produce both Myxothiazol A and this compound, were central to these studies. capes.gov.brnih.gov By supplying isotopically labeled Myxothiazol A to cultures of M. fulvus, researchers were able to track the label's incorporation into this compound. These experiments definitively established that this compound is biosynthesized directly from its amide counterpart, Myxothiazol A. researchgate.netcapes.gov.br This confirmed that Myxothiazol A serves as the immediate precursor in the final stages of this compound formation. capes.gov.br

Heterologous Expression of Myxothiazol Biosynthetic Gene Clusters (e.g., in Myxococcus xanthus)

To better study and manipulate the production of myxothiazols, scientists have turned to heterologous expression systems. The entire myxothiazol biosynthetic gene cluster (mta) from the natural producer Stigmatella aurantiaca has been successfully cloned and expressed in a more genetically tractable host, Myxococcus xanthus. nih.gov This is a crucial strategy because many natural producers of complex secondary metabolites, including S. aurantiaca, grow slowly or are difficult to manipulate genetically. nih.gov

The successful reconstitution of the mta gene cluster in M. xanthus not only confirmed the function of the identified genes but also created a platform for further biosynthetic engineering. nih.gov This heterologous host provides a cleaner background for analyzing the function of individual enzymes and for introducing genes from other pathways, such as the melJ and melK genes, to produce specific analogs like this compound. researchgate.net

Engineered Biosynthesis for Yield Optimization and Analogue Generation

The ability to express the myxothiazol biosynthetic pathway in a heterologous host like M. xanthus opens the door to engineered biosynthesis. nih.gov Understanding the function of each gene and enzyme in the pathway is a prerequisite for the targeted modification of the natural product. nih.gov By manipulating the biosynthetic genes, it is possible to optimize the production yield of this compound, potentially overcoming the low titers often found in native producers.

Furthermore, this platform enables the generation of novel analogues through combinatorial biosynthesis. nih.gov This involves mixing and matching genes from different biosynthetic pathways to create hybrid molecules with potentially new or improved properties. For instance, by introducing modified methyltransferases or other tailoring enzymes, it is possible to generate a variety of this compound derivatives that are not produced in nature. nih.gov

Molecular Mechanism of Action of Myxothiazol Z

Inhibition of the Mitochondrial Cytochrome bc1 Complex (Complex III)ebi.ac.ukwikipedia.orgmdpi.com

Myxothiazol (B1677603) Z functions as an inhibitor of the mitochondrial cytochrome bc1 complex, also known as coenzyme Q - cytochrome c reductase or Complex III. ebi.ac.ukwikipedia.orgmdpi.com This enzyme complex plays a crucial role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. mdpi.com The inhibitory action of Myxothiazol Z disrupts this vital process, ultimately hindering the production of ATP. mdpi.com

Specific Binding to the Ubiquinol Oxidation (Qo) Siteebi.ac.ukwikipedia.orgoroboros.atnih.govoup.com

This compound acts as a competitive inhibitor of ubiquinol by binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex. ebi.ac.ukwikipedia.orgnih.gov This binding site is located within the cytochrome b subunit, near the outer surface of the inner mitochondrial membrane. oup.comnih.gov More specifically, this compound occupies the 'b-proximal' region of the Qo site, which is closer to the low-potential heme bL. ebi.ac.ukwikipedia.orgoup.com This strategic positioning within the Qo pocket allows it to effectively displace ubiquinol and prevent its oxidation. nih.gov The binding of this compound is characterized by its interaction with specific residues within this pocket, although it notably does not form a hydrogen bond with the Rieske iron-sulfur protein. ebi.ac.ukwikipedia.org

Disruption of Electron Transfer to the Rieske Iron-Sulfur Proteinebi.ac.ukwikipedia.orgoroboros.at

By binding to the Qo site, this compound physically obstructs the pathway for electron transfer from ubiquinol to the Rieske iron-sulfur protein (ISP). ebi.ac.ukwikipedia.orgoroboros.at The ISP contains a [2Fe-2S] cluster that accepts an electron from ubiquinol during the initial step of the Q-cycle. The subsequent movement of the ISP's extrinsic domain is necessary to transfer this electron to cytochrome c1. portlandpress.com this compound's presence in the Qo site prevents this initial electron transfer to the ISP, thereby halting the entire downstream flow of electrons through Complex III. ebi.ac.ukwikipedia.orgoroboros.at Unlike some other inhibitors, this compound does not fix the ISP domain; instead, it favors its release, yet still effectively blocks the electron transfer process. pnas.org

Impact on Haem bl Absorption Spectrumebi.ac.ukwikipedia.orgnih.gov

The binding of this compound to the Qo site induces a discernible change in the spectral properties of the cytochrome b subunit. Specifically, it causes a red-shift in the visible absorption spectrum of the reduced form of haem bL. ebi.ac.ukwikipedia.orgnih.gov This spectral shift is a direct consequence of the inhibitor's close proximity to the heme bL group within the Qo pocket and serves as a spectroscopic indicator of its binding. nih.govpnas.org This effect is specific to haem bL, with no significant shift observed in the spectrum of the other b-type heme, haem bH. nih.gov

Comparative Analysis of Binding Sites with Other Inhibitors (e.g., stigmatellin (B1206613), antimycin A)ebi.ac.ukwikipedia.orgnih.govportlandpress.commdpi.comasm.org

The inhibitory action of this compound can be better understood by comparing its binding site to that of other well-known Complex III inhibitors, such as stigmatellin and antimycin A.

Myxothiazol vs. Stigmatellin: Both this compound and stigmatellin are Qo site inhibitors, meaning they both compete with ubiquinol. nih.govmdpi.com However, they bind to different sub-domains within the Qo pocket. oup.com Myxothiazol binds to the 'b-proximal' or Pm-type site, closer to heme bL, and does not form a hydrogen bond with the Rieske ISP. ebi.ac.ukwikipedia.orgmdpi.com In contrast, stigmatellin binds to the 'distal' or Pf-type domain, closer to the ISP, and does form a crucial hydrogen bond with the ISP's iron-sulfur cluster ligand. ebi.ac.ukwikipedia.orgoup.comportlandpress.com This difference in binding leads to different effects on the mobility of the ISP domain. pnas.org

Myxothiazol vs. Antimycin A: Unlike this compound, antimycin A is an inhibitor of the quinone reduction (Qi) site, also known as the N-site. nih.govmdpi.com The Qi site is located on the inner side of the mitochondrial membrane and is responsible for the reduction of ubiquinone to ubiquinol. mdpi.com Therefore, this compound and antimycin A block different steps in the Q-cycle at spatially distinct locations within the cytochrome bc1 complex. nih.gov While this compound prevents the oxidation of ubiquinol at the Qo site, antimycin A blocks the reduction of quinone at the Qi site. nih.gov The combined action of both inhibitors can lead to a complete blockage of electron transfer through the complex. wikipedia.org

| Inhibitor | Binding Site | Sub-domain/Interaction | Effect on Rieske ISP |

| This compound | Qo (Quinol Oxidation) | 'b-proximal' (Pm-type), near heme bL ebi.ac.ukwikipedia.orgmdpi.com | No direct hydrogen bond, favors domain release ebi.ac.ukwikipedia.orgpnas.org |

| Stigmatellin | Qo (Quinol Oxidation) | 'distal' (Pf-type), near ISP oup.comportlandpress.com | Forms hydrogen bond, fixes domain ebi.ac.ukwikipedia.orgpnas.org |

| Antimycin A | Qi (Quinone Reduction) | N-site nih.govmdpi.com | Does not directly interact at the Qo site |

Cellular Bioenergetic Consequences

The inhibition of the cytochrome bc1 complex by this compound has significant repercussions for cellular bioenergetics, most notably affecting the generation of reactive oxygen species.

Modulation of Reactive Oxygen Species (ROS) Generation by Complex III Inhibitionahajournals.orgresearchgate.netnih.gov

The cytochrome bc1 complex is a major site of reactive oxygen species (ROS) production within the mitochondria. researchgate.netnih.gov The generation of ROS, particularly superoxide (B77818) radicals (O2•−), is linked to the lifetime of the ubisemiquinone (B1233062) intermediate formed at the Qo site. ahajournals.orgresearchgate.net The effect of this compound on ROS production is complex and can vary depending on the cellular context.

By inhibiting the entry of electrons into Complex III from ubiquinol, this compound prevents the formation of the ubisemiquinone intermediate at the Qo site. researchgate.netahajournals.org This action can lead to a decrease in ROS generation from Complex III itself. ahajournals.orgresearchgate.net However, the inhibition can also cause an increase in the reductive state of components upstream of Complex III, such as Complex I and Complex II, which may in turn lead to increased ROS formation from these sites. nih.gov Some studies have reported that this compound treatment can increase the steady-state levels of ROS in certain cell types under specific conditions. ebi.ac.uknih.gov This contrasts with inhibitors like antimycin A, which blocks the Qi site and leads to a stabilization and increased level of the ubisemiquinone intermediate, thereby enhancing ROS production at Complex III. researchgate.net

| Inhibitor | Effect on Ubisemiquinone (Qo site) | Primary Effect on Complex III ROS Production |

| This compound | Prevents formation researchgate.netahajournals.org | Decreases (by blocking Q* formation) researchgate.net |

| Antimycin A | Stabilizes and increases levels researchgate.net | Increases researchgate.net |

Effects on Oxygen Consumption in Various Cellular Systems

Myxothiazol is a potent inhibitor of mitochondrial respiration. nih.gov Its primary mechanism involves blocking the electron transport chain at the cytochrome b-c1 segment, also known as Complex III. ebi.ac.uknih.gov This inhibition leads to a significant reduction in oxygen consumption in a variety of cellular systems.

In studies using beef heart mitochondria, myxothiazol was shown to inhibit oxygen consumption regardless of the presence of uncouplers like 2,4-dinitrophenol. nih.gov The concentration required for 50% inhibition of oxygen consumption was determined to be 0.58 moles of myxothiazol per mole of cytochrome b. nih.gov Similarly, in cell suspensions of Saccharomyces cerevisiae, myxothiazol effectively blocks oxygen consumption, demonstrating its broad activity against eukaryotic respiratory chains. ebi.ac.uknih.gov The growth-inhibitory effects on Candida albicans, Saccharomyces cerevisiae, and Mucor hiemalis can be counteracted by glucose, indicating a reliance on respiration for these organisms that is disrupted by the compound. nih.gov

The impact of myxothiazol on oxygen consumption has been observed across various cell types. In vascular endothelial cells, myxothiazol is used to inhibit mitochondrial complex III to study the specific activity of cytochrome c oxidase. pnas.org Research on human skin mast cells revealed that myxothiazol significantly reduced the basal oxygen consumption rate (OCR) by approximately 75%. mdpi.com Furthermore, in different cancer cell lines, myxothiazol is utilized to differentiate between mitochondrial and non-mitochondrial oxygen consumption. core.ac.uknih.gov For instance, in murine lymphoma cells, the residual oxygen consumption in the presence of myxothiazol and rotenone (B1679576) is considered non-mitochondrial. nih.gov

Interestingly, myxothiazol can also induce the production of hydrogen peroxide (H2O2) in mitochondria from rat heart and brain, even while inhibiting oxygen consumption. ebi.ac.uk This effect is dependent on the substrate being oxidized. ebi.ac.uk

Table 1: Effects of Myxothiazol on Oxygen Consumption in Different Cellular Systems

| Cellular System | Observation | Reference |

| Beef Heart Mitochondria | Inhibited oxygen consumption in the presence and absence of 2,4-dinitrophenol. | nih.gov |

| Saccharomyces cerevisiae | Almost completely blocked oxygen consumption shortly after addition. | ebi.ac.uknih.gov |

| Human Skin Mast Cells | Reduced basal oxygen consumption rate by ~75%. | mdpi.com |

| Vascular Endothelial Cells | Used to inhibit Complex III for specific measurement of cytochrome c oxidase activity. | pnas.org |

| Murine Lymphoma Cells | Used to determine non-mitochondrial oxygen consumption. | nih.gov |

| Rat Heart and Brain Mitochondria | Stimulated H2O2 production while inhibiting oxygen consumption. | ebi.ac.uk |

Inhibition of Respiration in Bacterial Systems (e.g., Zymomonas mobilis, Mycobacterium sp.)

While this compound is generally less active against bacteria compared to fungi, it does exhibit inhibitory effects on the respiratory chains of certain bacterial species. nih.gov

Zymomonas mobilis

Zymomonas mobilis, a bacterium known for its ethanol (B145695) production, possesses a branched respiratory chain. oup.comoup.com Studies on its membrane-bound D-lactate oxidase have shown that myxothiazol plays a role in elucidating the different branches of electron transport. oup.comoup.com Specifically, myxothiazol was found to eliminate the cytochrome o-like features in CO difference spectra when NADH was used as a substrate. oup.comoup.com This suggests that myxothiazol inhibits the electron flow to a cytochrome o-like terminal oxidase in Z. mobilis. oup.com However, it had minimal effect on the reduction of cytochrome d with NADH and no effect with D-lactate as the substrate, indicating that the cytochrome d-terminated branch is insensitive to myxothiazol. oup.com These findings support the model of a branched respiratory chain in Z. mobilis, where electrons from NADH are distributed to different terminal oxidases, and myxothiazol selectively inhibits one of these pathways. oup.comoup.com

Mycobacterium sp.

Myxothiazol has been shown to inhibit the growth of Mycobacterium sp. GBF 3, with a minimum inhibitory concentration (MIC) of 6.3 μg/mL. nih.gov This indicates that respiratory inhibitors can be effective against mycobacterial species. nih.gov The mechanism of action in mycobacteria is believed to be similar to that in mitochondria, targeting the cytochrome bc1 complex (also known as the QcrB subunit in mycobacteria). nih.govfrontiersin.org Myxothiazol interacts with both cytochrome b and the iron-sulfur protein of the complex. nih.gov This interaction displaces quinone from its binding site, thereby blocking electron transport. nih.govnih.gov The effectiveness of myxothiazol against Mycobacterium underscores the potential of targeting the respiratory chain for the development of new anti-mycobacterial agents. nih.govfrontiersin.org

Table 2: Inhibition of Respiration by Myxothiazol in Bacterial Systems

| Bacterial Species | Observation | Reference |

| Zymomonas mobilis | Eliminates cytochrome o-like features in CO difference spectra with NADH as a substrate, indicating inhibition of a specific branch of the respiratory chain. | oup.comoup.com |

| Mycobacterium sp. GBF 3 | Inhibits growth with a MIC value of 6.3 μg/mL. | nih.gov |

Investigation of Potential Non-Mitochondrial Targets

While the primary and most well-documented target of myxothiazol is the mitochondrial Complex III, some research suggests the possibility of non-mitochondrial effects, particularly at higher concentrations.

Studies on "mycothiazole" (a structurally related compound, though some literature uses the names interchangeably), have indicated a potential dual mechanism of action. mdpi.com In experiments using mitochondrial DNA-knockout (ρ0) cells, which lack a functional mitochondrial respiratory chain, high concentrations of the compound could still induce cell death. mdpi.com This suggests a second, non-mitochondrial target that is affected at higher drug concentrations and leads to cytotoxic effects. mdpi.com However, the specific nature of this secondary target remains to be fully elucidated. It is important to note that at lower, nanomolar concentrations, the compound's effect is primarily cytostatic and dependent on functional mitochondria. mdpi.com

In human skin mast cells, while myxothiazol effectively reduced mitochondrial oxygen consumption, it did not impact degranulation or cytokine secretion, functions that were attenuated by the Complex I inhibitor rotenone. mdpi.com This differential effect, despite both inhibitors substantially reducing basal oxygen consumption, might hint at complex cellular responses or signaling pathways that are affected differently by targeting distinct mitochondrial complexes, rather than a direct non-mitochondrial target of myxothiazol influencing these specific mast cell functions. mdpi.com

Further investigation is required to definitively identify and characterize any potential non-mitochondrial targets of this compound and to understand their physiological relevance.

Biological Activities and Cellular Research Models

Antifungal Spectrum and Potency in in vitro Assays

Myxothiazol (B1677603) Z, an ester-analog of Myxothiazol A, demonstrates considerable antifungal properties. researchgate.netresearchgate.net It is produced by select strains of the myxobacterium Myxococcus fulvus. researchgate.netnih.gov Research has shown that myxothiazols, as a class of compounds, are effective against a wide range of fungi and some gram-positive bacteria. nih.gov Their mechanism of action involves the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex. nih.govmdpi.com This inhibition of electron transport disrupts cellular respiration, leading to a cytostatic effect on many yeasts and fungi at concentrations ranging from 0.01 to 3 μg/ml. medchemexpress.cnebi.ac.ukapexbt.commedchemexpress.com

Inhibitory Effects on Yeast and Fungal Growth

The primary mechanism behind the antifungal activity of Myxothiazol Z is its potent inhibition of mitochondrial respiration. ebi.ac.ukosti.gov By binding to the Qo site of the cytochrome bc1 complex, it effectively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome b. ebi.ac.ukosti.govnih.gov This disruption of the electron transport chain is the basis for its inhibitory effect on the growth of numerous yeasts and filamentous fungi. researchgate.netebi.ac.uk For instance, Myxothiazol A, a closely related compound, can completely inhibit the growth of Mucor hiemalis at a concentration of 2 micrograms/ml. researchgate.net The inhibitory effect is generally cytostatic, meaning it halts the growth and reproduction of the fungal cells. ebi.ac.uk

Cytotoxicity Studies in Non-Clinical Cell Lines

Beyond its antifungal activity, this compound exhibits significant cytotoxicity against various human tumor cell lines. researchgate.netmdpi.com Studies have reported IC50 values as low as 0.01 ng/mL in certain cancer cell lines. researchgate.netmdpi.com This potent cytotoxicity is also linked to its function as an inhibitor of the cytochrome bc1 complex. researchgate.net The high mammalian toxicity observed with myxothiazols has, however, hindered their development as therapeutic agents. researchgate.netmdpi.com

Effects on Cellular Processes in Model Systems

Reversible Block of the Cell Cycle (e.g., G1/S phase) in Human Lymphoblastic T-cell Lines

Research using flow cytometry has demonstrated that myxothiazol can reversibly block the cell cycle in the late G1/S phase. jst.go.jpnih.gov This effect was observed in the human lymphoblastic T-cell line Jurkat (clone 886) at a concentration of 0.5 μg/ml. jst.go.jpnih.gov This finding suggests that by inhibiting mitochondrial respiration, myxothiazol can interfere with the cellular processes necessary for cell cycle progression.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, AKT/PKB phosphorylation)

Myxothiazol has been shown to influence key intracellular signaling pathways. In pulmonary artery smooth muscle cells, myxothiazol attenuated stretch-induced increases in NF-κB activity, indicating that mitochondrial complex III is upstream of NF-κB in this signaling cascade. physiology.org Furthermore, some cytotoxic thiazole (B1198619) and thiadiazole alkaloids, which share structural similarities with myxothiazol, have been found to inhibit the phosphorylation of AKT/PKB (Ser 473) in cancer cell lines. researchgate.netresearchgate.netmdpi.com Inhibition of Akt phosphorylation has been investigated as a potential preconditioning strategy to protect kidney cells from anoxia and from the effects of drugs like myxothiazol that disrupt mitochondrial activity. nih.gov In some contexts, inhibition of mitochondrial complex III by myxothiazol can lead to increased intracellular reactive oxygen species (ROS), which in turn can diminish LPS-induced nuclear translocation of NF-κB in neutrophils. nih.gov

Studies in Animal Models of Mitochondrial Dysfunction (e.g., mouse models) as a research tool

Myxothiazol has been utilized as a valuable research tool to create animal models of mitochondrial dysfunction. osti.govnih.gov By administering myxothiazol to mice, researchers can induce a reversible inhibition of complex III of the respiratory chain. osti.govnih.gov For example, intraperitoneal administration of myxothiazol at a dose of 0.56 mg/kg in mice led to a 50% decrease in complex III activity in the liver within two hours. osti.govnih.gov These models are instrumental in studying the consequences of mitochondrial dysfunction and for evaluating potential therapeutic approaches for mitochondrial diseases without causing significant immediate toxicity or lethality in the animal models. osti.govnih.gov

Structure Activity Relationship Sar and Analogue Research

Correlating Structural Features with Cytochrome bc1 Complex Inhibitory Activityresearchgate.netmdpi.comnih.gov

Myxothiazol (B1677603) Z, like other members of its class, functions as a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain. researchgate.netmdpi.com These inhibitors target the quinol oxidation (Qo) site of the complex, effectively blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c1. nih.govmdpi.comnih.gov The binding of Myxothiazol Z at the Qo site is a highly specific interaction, and its efficacy is dictated by the interplay of its distinct structural components. mdpi.com Structural studies of the bc1 complex with bound inhibitors like myxothiazol have been crucial in defining the inhibitor-binding environment, which involves the heme bL, the iron-sulfur protein (ISP) head domain, and several conserved residues. mdpi.com

The β-methoxyacrylate (BMA) moiety is a critical pharmacophore for the biological activity of the myxothiazols. researchgate.netnih.gov This structural unit is essential for the inhibition of the cytochrome bc1 complex and is a feature shared with other natural product inhibitors like Strobilurins and Oudemansins. mdpi.com The specific arrangement of the methoxy (B1213986) group and the carbonyl group at the C=C double bond is crucial for its function. mdpi.com In active compounds, these groups are typically in a transoidal position relative to each other, a configuration that corresponds to the (Z)-isomer in related structures and is considered vital for antifungal activity. mdpi.com This pharmacophore is directly involved in the binding interaction at the Qo site of the cytochrome bc1 complex, making it indispensable for the molecule's inhibitory effect. researchgate.netmdpi.com

Beyond the essential β-methoxyacrylate pharmacophore, the bis-thiazole moiety and the heptadienyl side-chain are remarkable and functionally significant features of the this compound molecule. researchgate.netnih.gov The central bis-thiazole unit serves as a rigid scaffold, correctly positioning the pharmacophore and the side-chain for optimal interaction with the enzyme's binding pocket. mdpi.compsu.edu

Comparative Activities of Myxothiazol A and Myxothiazol Zresearchgate.netmdpi.comnih.gov

This compound is the methyl ester analogue of Myxothiazol A, which possesses a terminal amide. researchgate.netmdpi.comcapes.gov.br Both compounds are produced by myxobacteria and are potent inhibitors of the cytochrome bc1 complex. researchgate.netnih.gov Their structural similarity results in a shared mechanism of action, leading to broad-spectrum antifungal activity. researchgate.netmdpi.com Both Myxothiazol A and this compound also exhibit significant cytotoxicity against various human tumor cell lines, with IC50 values reported to be as low as 0.01 ng/mL. mdpi.com This high mammalian toxicity has been a limiting factor in their therapeutic development. mdpi.com While both are highly active, the primary difference lies in the terminal functional group—an ester in this compound and an amide in Myxothiazol A. researchain.net

| Feature | Myxothiazol A | This compound |

|---|---|---|

| Terminal Functional Group | Amide researchgate.net | Methyl Ester researchgate.netmdpi.com |

| Primary Biological Target | Cytochrome bc1 Complex (Qo site) researchgate.netmdpi.com | |

| Biological Activity | Potent antifungal and cytotoxic activity mdpi.com | |

| Natural Source | Various myxobacteria (e.g., Stigmatella, Angiococcus) researchgate.netnih.gov | Found in a few strains of Myxococcus fulvus researchgate.netnih.gov |

Strategies for Derivatization and Analogue Synthesis

To probe the structure-activity relationships of myxothiazols and potentially develop derivatives with improved therapeutic indices, various synthetic strategies have been employed. These approaches have focused on modifying the core structure to understand the contribution of each molecular segment to biological activity.

Chemical degradation of the parent myxothiazol structures has served as a powerful tool for generating key intermediates and novel analogues. mdpi.com Synthetic efforts to produce related compounds, such as melithiazols, have utilized methods like the oxidative degradation of Myxothiazol A and this compound. mdpi.comjst.go.jp Another successful strategy involves the reductive cleavage of one of the thiazole (B1198619) rings, for instance using diisobutylaluminium hydride (DIBAL-H), to create different derivatives. mdpi.comjst.go.jp These approaches allow for the systematic dismantling and modification of the complex natural product, providing access to a range of synthetic derivatives for biological evaluation. mdpi.com

The biological testing of intermediates and derivatives synthesized through degradation and cleavage has yielded valuable SAR data. mdpi.com These studies have helped to correlate specific structural features with antifungal activity and cytotoxicity. For example, it was found that derivatives featuring an ester pharmacophore combined with a short, polar side-chain retained high antifungal activity. mdpi.com A significant finding was that decreasing the lipophilicity of the molecules generally led to a marked decrease in cytotoxicity. mdpi.com

Conversely, modifications that altered key functional groups led to a loss of potency. An amide analogue of a melithiazol derivative was found to have lost its antifungal activity, highlighting the sensitivity of the molecule's function to changes in the pharmacophore region. mdpi.com These results underscore the delicate balance between the different structural units required for potent and selective biological activity.

| Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Ester pharmacophore + short polar side-chain | High antifungal activity | mdpi.com |

| Decreased lipophilicity | Significantly decreased cytotoxicity | mdpi.com |

| Replacement of ester with amide in a melithiazol derivative | Loss of antifungal activity | mdpi.com |

| (6Z)-isomer of melithiazol C | Essentially inactive | mdpi.com |

Computational and Molecular Modeling Approaches in SAR Studies

Computational and molecular modeling techniques have become instrumental in understanding the structure-activity relationships (SAR) of cytochrome bc1 complex inhibitors, including the myxothiazol family. While specific computational studies focusing exclusively on this compound are often integrated within broader research on myxothiazole-type compounds, these in silico approaches provide critical insights into their mechanism of action at an atomic level. researchgate.netdntb.gov.ua this compound, the methyl ester analogue of Myxothiazol A, acts as a potent inhibitor of the electron transport chain by binding to the cytochrome bc1 complex. mdpi.com Molecular modeling helps to elucidate the precise binding modes and key interactions that govern the inhibitory activity of this class of natural products.

Research efforts have utilized molecular docking and molecular dynamics (MD) simulations to investigate the conformational changes and interactions of inhibitors within the binding pockets of the cytochrome bc1 complex. researchgate.netplos.org Myxothiazols are known to bind at the quinol oxidation (Qo) site of cytochrome b. researchgate.netresearchgate.net Computational studies help visualize and analyze how these ligands fit into the Qo site, which is crucial for the enzyme's catalytic cycle. biorxiv.org

In silico investigations of the Trypanosoma cruzi cytochrome bc1 complex, for instance, have explored the binding of various inhibitors, including myxothiazol. researchgate.netplos.org These studies reveal that the ligands primarily engage with residues in the binding site through hydrophobic interactions. plos.orgbiorxiv.org MD simulations show that the binding of inhibitors can induce significant conformational changes in the protein, highlighting the dynamic nature of the inhibitor-enzyme interaction. biorxiv.org The analysis of inhibitor binding can also shed light on the coordination between the two catalytic sites of the complex, the Qo and Qi sites. biorxiv.org

Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling have been applied to the broader class of strobilurin analogues, which share a similar mode of action with myxothiazols. mdpi.com These models correlate structural features of the molecules with their biological activity, providing a predictive framework for designing novel derivatives with improved potency or modified properties. mdpi.com For myxothiazols, computational analysis of the binding site has identified key residues, such as the highly conserved tyrosine Y279, which is believed to be crucial for the correct positioning of ubiquinol, the natural substrate. researchgate.net The interaction of myxothiazol with this and other residues explains its potent inhibitory effect.

The data derived from these computational models is vital for the rational design of new analogues. By understanding the key structural requirements for high-affinity binding, researchers can predict how modifications to the myxothiazol scaffold, such as alterations to the bis-thiazole core or the side chain, might impact inhibitory activity.

Detailed Research Findings from Computational Studies

The following table summarizes findings from computational and molecular modeling studies on myxothiazol and related inhibitors targeting the cytochrome bc1 complex.

| Computational Method | Target Protein/Site | Key Findings & Interactions | Significance for SAR |

| Molecular Dynamics (MD) Simulations | Trypanosoma cruzi Cytochrome b (Qi site) | Myxothiazol interacts with a greater number of residues compared to some other ligands, suggesting a more compact binding. plos.orgbiorxiv.org Interactions are predominantly hydrophobic. plos.orgbiorxiv.org | Provides an atomistic view of the binding mode and highlights the importance of hydrophobicity in the side chain for potent inhibition. |

| Molecular Docking & Protein-Ligand Interaction Fingerprinting (PLIF) | Cytochrome bc1 Complex (Qo site) | Identified significant residues for inhibitor binding. The aromatic side-chain of the conserved Y279 residue is implicated in positioning ubiquinol and, by extension, quinone-mimicking inhibitors. researchgate.net | Helps explain the basis of high-affinity binding and provides a structural rationale for resistance mutations that alter the binding pocket. researchgate.netresearchgate.net |

| 3D-QSAR Modeling | Cytochrome bc1 Complex (General, for strobilurin analogues) | Established a correlation between the molecular field (steric and electrostatic properties) of inhibitors and their fungicidal activity. mdpi.com | Allows for the prediction of activity for novel, un-synthesized analogues, guiding synthetic efforts toward more potent compounds. mdpi.com |

| Homology Modeling | Trypanosoma cruzi Cytochrome b | Generated a structural model of the target protein based on known crystal structures (e.g., from Gallus gallus), enabling docking and simulation studies where experimental structures are unavailable. researchgate.net | Facilitates computational analysis for pathogens where protein crystallization is challenging, expanding the scope of rational drug design. researchgate.net |

Synthetic Methodologies for Myxothiazol Z and Analogues

Total Synthesis of Myxothiazol (B1677603) Z

The total synthesis of Myxothiazol Z has been accomplished through convergent strategies that construct the key fragments of the molecule separately before their ultimate assembly. These approaches are marked by the use of powerful carbon-carbon bond-forming reactions and a strong focus on controlling the stereochemistry of the final product.

Key Synthetic Reactions and Intermediate Compounds (e.g., Julia Olefination, Wittig reactions)

The construction of the this compound carbon skeleton heavily relies on well-established olefination reactions to create the crucial double bonds with high stereoselectivity. Notably, the Wittig reaction and the Julia olefination have proven to be instrumental in these synthetic endeavors. researchgate.netst-andrews.ac.uk

A convergent synthesis of (+)-myxothiazol Z has been described, which involves the coupling of two main fragments: a substituted β-methoxyacrylate aldehyde and a bis-thiazole phosphonium (B103445) salt. researchgate.netvdoc.pub An E-selective Wittig reaction between the ylide derived from the phosphonium salt and the aldehyde leads to the formation of the desired carbon-carbon bond, yielding (+)-myxothiazol Z. researchgate.netvdoc.pub

In an alternative approach, a modified Julia olefination was employed for the synthesis of (+)-myxothiazol Z. st-andrews.ac.ukvdoc.pub This reaction involved the coupling of a (3,5R)-dimethoxy-(4R)-methyl-6-oxo-(2E)-hexenoate, representing the left-hand side of the molecule, with a sulfone derivative of the bis-thiazole moiety. vdoc.pub The Julia olefination is known for its ability to form E-alkenes with high selectivity, which is critical for the correct geometry in the final product. acs.org

The synthesis of the key building blocks themselves requires multiple steps. For instance, the bis-thiazole unit is often constructed sequentially, and the stereogenic centers in the side chain are introduced using asymmetric reactions or chiral pool starting materials. researchgate.net

Table 1: Key Reactions and Intermediates in this compound Total Synthesis

| Reaction Type | Key Intermediates | Purpose in Synthesis |

| Wittig Reaction | Bis-thiazole phosphonium salt, β-methoxyacrylate aldehyde | Final coupling of the two major fragments to form the complete carbon skeleton. researchgate.netvdoc.pub |

| Julia Olefination | Bis-thiazole sulfone, β-methoxyacrylate aldehyde/ester | Alternative final coupling strategy, providing high E-selectivity for the newly formed double bond. st-andrews.ac.ukvdoc.pub |

| Evans Asymmetric Aldol (B89426) | Chiral oxazolidinone auxiliary | Stereocontrolled formation of the β-methoxyacrylate side chain. researchgate.net |

| Hantzsch Thiazole (B1198619) Synthesis | Thioamide and α-haloketone | Construction of the thiazole rings within the bis-thiazole core. |

Stereoselective Synthesis Approaches

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain the desired enantiomerically pure compound. Various strategies have been employed to achieve this control.

One approach involves the use of chiral auxiliaries, such as in the Evans asymmetric aldol reaction, to introduce chirality into the β-methoxyacrylate side chain. researchgate.net This method allows for the predictable formation of one enantiomer over the other.

Another powerful strategy is catalysis-based enantioselective synthesis. A common strategy for the stereoselective and protecting group-free total synthesis of myxothiazole Z has been described, featuring an asymmetric organocatalytic transfer hydrogenation as a key step. This method has been successfully applied to the synthesis of this compound, as well as related natural products like (14S)-melithiazole G and (14S)-cystothiazole F.

Furthermore, the stereochemistry of the final product can be influenced by the choice of reagents and reaction conditions in key bond-forming steps. For example, the use of specific bases and solvents in the Wittig reaction can influence the E/Z selectivity of the resulting alkene. acs.org

Chemical Modification Strategies for Structure-Activity Relationship Investigations

To understand the relationship between the chemical structure of this compound and its biological activity, researchers have synthesized a variety of analogues. These structure-activity relationship (SAR) studies are crucial for identifying the key pharmacophoric elements and for designing novel derivatives with potentially improved properties. researchgate.net

The β-methoxyacrylate "pharmacophore" is a known critical component for the antifungal activity of myxothiazols and related compounds, as it is involved in the inhibition of mitochondrial respiration. researchgate.net Modifications to this part of the molecule, as well as to the bis-thiazole core and the side chain, have been explored.

While detailed SAR studies specifically on this compound are part of broader investigations into the myxothiazol family, the general approach involves the synthesis of analogues with systematic variations. For example, the ester group in this compound (a methyl ester) is a key difference from Myxothiazol A (an amide), and this difference is known to influence its biological profile. vdoc.pub

Synthetic efforts have also focused on creating analogues with altered side chains to probe the importance of its length, branching, and stereochemistry for biological activity.

Chemoenzymatic Synthesis for Diversification of this compound Scaffolds

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for the diversification of complex natural product scaffolds like that of this compound.

In the biosynthesis of this compound from Myxothiazol A, a key step is the conversion of an amide to a methyl ester. vdoc.pub This transformation is catalyzed by a methyltransferase, highlighting a potential enzymatic route for the modification of the myxothiazol core. vdoc.pubvdoc.pub The use of isolated enzymes or whole-cell biotransformations could provide a highly selective method for introducing or modifying functional groups on the this compound scaffold.

More broadly, chemoenzymatic strategies can be employed to generate chiral building blocks for the synthesis of this compound and its analogues. For instance, ketoreductases (KREDs) can catalyze the stereoselective reduction of ketones to chiral alcohols, which are valuable intermediates for constructing the side chain. vdoc.pub Similarly, enoate reductases can be used for the asymmetric reduction of carbon-carbon double bonds. vdoc.pub These enzymatic reactions often proceed with high enantioselectivity and under mild conditions, offering advantages over purely chemical methods.

By integrating such enzymatic steps into a synthetic sequence, a wider range of stereochemically diverse analogues of this compound can be accessed for further biological evaluation.

Advanced Research Methodologies and Future Research Avenues

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in Myxobacterial Systems

The advent of "omics" technologies has revolutionized the study of myxobacterial secondary metabolism, including the production of Myxothiazol (B1677603) Z. An integrated approach, combining genomics, proteomics, and metabolomics, offers a holistic view of the biological processes governing the synthesis of this complex molecule. nih.govfrontiersin.org

Genomics: The sequencing of myxobacterial genomes, such as that of Myxococcus xanthus, has revealed a vast and largely untapped potential for producing a wide array of secondary metabolites. nih.gov These genomes are notably large, with a significant portion dedicated to biosynthetic gene clusters (BGCs), the genetic blueprints for natural products like Myxothiazol Z. nih.gov Genome mining techniques allow researchers to identify and characterize the specific BGCs responsible for this compound biosynthesis, providing insights into the enzymatic machinery involved. nih.gov Comparative genomics across different myxobacterial strains can further illuminate the evolutionary origins and diversity of these biosynthetic pathways. nih.gov

Proteomics: Proteomic studies complement genomic data by providing a snapshot of the proteins actively being expressed by the myxobacteria under specific conditions. By analyzing the proteome, researchers can identify the enzymes from the this compound BGC that are present and functional during its production. This approach helps to validate the predicted functions of genes within the BGC and can uncover regulatory proteins that control the expression of the biosynthetic pathway.

Metabolomics: Metabolomics focuses on the comprehensive analysis of the small molecules (metabolites) present within an organism. In the context of this compound research, metabolomic profiling allows for the direct detection and quantification of the compound and its biosynthetic intermediates. rsc.org This is crucial for understanding the metabolic flux through the pathway and for identifying potential bottlenecks in production. When combined with genomic and proteomic data, metabolomics can link the genetic blueprint and the enzymatic machinery to the final chemical product. rsc.orgresearchgate.net

The integration of these three omics disciplines creates a powerful synergy. For instance, a genomic prediction of a biosynthetic pathway can be validated by proteomic detection of the corresponding enzymes and metabolomic confirmation of the synthesized product. rsc.org This multi-faceted approach is essential for a complete understanding of this compound biosynthesis and for rationally engineering myxobacterial strains for enhanced production.

| Omics Discipline | Key Focus | Application to this compound | Expected Insights |

|---|---|---|---|

| Genomics | DNA, Genes, Biosynthetic Gene Clusters (BGCs) | Identification and annotation of the this compound BGC. | Understanding the genetic basis of biosynthesis, identifying core enzymes. |

| Proteomics | Proteins, Enzymes | Detection and quantification of biosynthetic enzymes. | Validating gene function, identifying regulatory proteins. |

| Metabolomics | Metabolites, Biosynthetic Intermediates | Detection and quantification of this compound and its precursors. | Confirming product synthesis, understanding metabolic flux. |

Advanced Spectroscopic and Chromatographic Techniques for Analysis of this compound

The precise analysis and characterization of this compound rely on a suite of advanced spectroscopic and chromatographic techniques. These methods are indispensable for its structural elucidation, quantification, and for studying its interactions with biological targets.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the detailed chemical structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for accurately determining the molecular weight and elemental composition of this compound. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to detect and quantify this compound due to its chromophoric structure. It is often used in conjunction with chromatography for quantitative analysis.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the separation, purification, and quantification of this compound from complex mixtures, such as myxobacterial extracts. Reversed-phase HPLC is commonly used, often coupled with a UV-Vis or mass spectrometry detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the sensitive and selective analysis of this compound. LC-MS is widely used in metabolomic studies to identify and quantify the compound in biological samples.

The integration of these techniques, often in hyphenated systems like LC-NMR and LC-MS, provides a comprehensive analytical toolkit for researchers studying this compound. spectroscopyonline.com

This compound as a Biochemical Probe for Mitochondrial Research

This compound's potent and specific inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain makes it an invaluable tool for mitochondrial research. osti.govsigmaaldrich.com By blocking the electron transfer at the Qo site of cytochrome b, this compound effectively halts mitochondrial respiration. sigmaaldrich.com This property allows researchers to investigate various aspects of mitochondrial function and dysfunction.

Studies have utilized this compound to:

Elucidate the mechanisms of electron transport and energy transduction within the respiratory chain.

Investigate the generation of reactive oxygen species (ROS) by mitochondria. researchgate.net

Explore the role of mitochondrial dysfunction in various disease models. osti.gov

Study the assembly and structure of respiratory supercomplexes.

The reversible nature of its inhibitory action is a key advantage, allowing for controlled studies of mitochondrial function. sigmaaldrich.com Its utility as a chemical probe highlights the importance of natural products in fundamental biological research. nih.govresearchgate.netnih.gov

Development of High-Throughput Screening Assays for Novel this compound Derivatives

The discovery of novel this compound derivatives with improved properties, such as enhanced potency or selectivity, relies on the development of robust high-throughput screening (HTS) assays. nih.govresearchgate.netnih.gov These assays enable the rapid evaluation of large libraries of compounds for their ability to inhibit the cytochrome bc1 complex.

Key features of HTS assays for this compound derivatives include:

Target-based assays: These assays directly measure the inhibition of the isolated cytochrome bc1 complex. Enzymatic assays that monitor the reduction of cytochrome c are commonly used.

Cell-based assays: These assays assess the effect of compounds on cellular respiration or viability in whole cells. Measuring oxygen consumption rates is a common readout.

Miniaturization and Automation: HTS assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) and utilize robotic systems for liquid handling and data acquisition, allowing for the screening of thousands of compounds per day. acs.orgdovepress.com

The development of such assays is crucial for identifying new lead compounds for potential therapeutic applications, particularly in areas like antifungal and anticancer drug discovery. nih.govnih.govacs.org

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Target-Based | Measures direct inhibition of the isolated cytochrome bc1 complex. | High specificity, provides direct information on mechanism of action. | Lacks information on cell permeability and off-target effects. |

| Cell-Based | Measures the effect of compounds on cellular respiration or viability. | Provides information on cell permeability and cytotoxicity. | Less specific, hits may not directly target the cytochrome bc1 complex. |

Prospects for Industrial and Biotechnological Applications of this compound Biosynthesis

The intricate and efficient biosynthetic machinery responsible for producing this compound holds significant promise for industrial and biotechnological applications. nih.gov Harnessing this natural pathway through metabolic engineering and synthetic biology approaches could lead to the sustainable and scalable production of this compound and its derivatives.

Metabolic Engineering: By manipulating the genetic and regulatory processes within the producing myxobacterial strains, it is possible to enhance the yield of this compound. This can involve overexpressing key biosynthetic genes, deleting competing metabolic pathways, and optimizing fermentation conditions.

Synthetic Biology: Synthetic biology tools offer the potential to reconstruct the this compound biosynthetic pathway in a heterologous host, such as Escherichia coli or yeast. This approach can simplify the production process and allow for greater control over the biosynthesis. Furthermore, by introducing novel enzymatic domains or modifying existing ones, it may be possible to generate a diverse range of new-to-nature this compound analogs with unique biological activities.

The development of these biotechnological production platforms is a key step towards realizing the full potential of this compound as a valuable chemical entity for various applications.

Q & A

Q. What is the mechanism by which myxothiazol inhibits mitochondrial complex III?

Myxothiazol binds to the proximal domain of the Qo site (quinone oxidation site) within the cytochrome bc1 complex (complex III), near cytochrome bL. This blocks electron transfer from ubiquinol to cytochrome c1, thereby halting mitochondrial respiration. The binding is stabilized by hydrogen bonds with residues in cytochrome b and the Rieske iron-sulfur protein (ISP) .

Q. How does myxothiazol affect reactive oxygen species (ROS) production in mitochondrial studies?

Myxothiazol suppresses ROS generation at the Qo site by inhibiting electron leakage during forward electron transport. However, its effect is context-dependent: in hypoxia models, it reduces mitochondrial ROS (e.g., H₂O₂ and O₂•⁻) but does not interfere with ROS-independent processes like nucleosome remodeling .

Q. What experimental conditions are optimal for using myxothiazol in membrane protein studies?

Myxothiazol is typically dissolved in ethanol and added at 5-fold excess relative to the target complex concentration (e.g., bc1 complex in submitochondrial particles). Total ethanol should not exceed ~1% to avoid solvent interference. Pre-incubation at 4°C overnight ensures proper binding .

Advanced Research Questions

Q. How can myxothiazol be used to dissect glycolytic vs. mitochondrial ATP production in metabolic flux assays?

In extracellular flux analysis, myxothiazol (1 μM) is combined with rotenone (complex I inhibitor) to fully block mitochondrial respiration. This forces cells to rely on glycolysis, enabling measurement of maximum glycolytic capacity via extracellular acidification rate (ECAR). Post-inhibition, uncouplers like FCCP can further stress the system to quantify glycolytic reserve .

Q. Why does myxothiazol only partially inhibit superoxide production compared to stigmatellin?

Myxothiazol binds the proximal Qo domain, allowing residual electron leakage near cytochrome bL, whereas stigmatellin blocks the distal Qo-ISP interface, fully preventing electron transfer. Structural defects in cytochrome b (e.g., Y132 mutations) or assembly of cyt b-depleted complex III may further reduce myxothiazol’s efficacy in certain disease models .

Q. How can myxothiazol resolve contradictions in hypoxia-induced VEGF expression studies?

Myxothiazol suppresses hypoxia-induced mitochondrial ROS, which are critical for VEGF mRNA upregulation. However, it does not affect hypoxia-driven chromatin remodeling (e.g., VEGF HRE repositioning), enabling researchers to disentangle ROS-dependent transcriptional activation from epigenetic mechanisms .

Q. What methodologies are used to study the biosynthetic gene cluster of myxothiazol?

The mta gene cluster in Stigmatella aurantiaca involves polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and a 4′-phosphopantetheinyl transferase (MtaA). Heterologous expression in Myxococcus xanthus via Red/ET recombination confirms cluster functionality. Gene knockout (e.g., mtaA::kan) disrupts myxothiazol production, validating biosynthetic pathways .

Q. Does myxothiazol exhibit off-target effects at high concentrations?

At high concentrations (>1 μM), myxothiazol inhibits complex I (NADH:ubiquinone oxidoreductase) by binding to ubiquinone sites, doubling superoxide production during forward electron transport. This necessitates careful dose titration in studies focused on complex III-specific effects .

Data Contradiction Analysis

Q. Why do some sources describe myxothiazol as a Qi site inhibitor?

Discrepancies arise from nomenclature: myxothiazol primarily targets the Qo site, but older studies occasionally mislabel it as a Qi inhibitor. Structural data (e.g., bovine bc1 complex at 2.9 Å resolution) confirm Qo binding, while Qi site inhibitors (e.g., antimycin A) act distally .

Q. How can myxothiazol’s variable effects on OPPC activity be reconciled?

Myxothiazol does not directly affect the oxidative pentose phosphate cycle (OPPC) but indirectly alters glucose metabolism by blocking mitochondrial ATP synthesis. Increased glucose consumption and lactate production in its presence reflect a compensatory glycolytic shift, not OPPC modulation .

Methodological Best Practices

- ROS Detection : Pair myxothiazol with DCFH-DA fluorescence assays to isolate mitochondrial ROS contributions .

- Gene Clustering : Use cosmids and kanamycin resistance markers (e.g., mtaA::kan) for targeted gene disruption in biosynthetic studies .

- Control Experiments : Combine myxothiazol with stigmatellin to differentiate Qo domain-specific effects from cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.